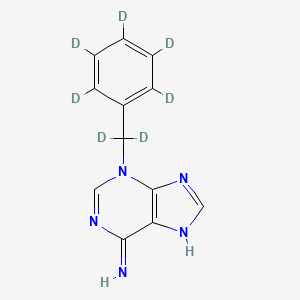

N3-(Benzyl-D7)-Adenine

描述

N3-(Benzyl-D7)-Adenine (CAS: 147028-87-3) is a deuterated derivative of adenine, a purine nucleobase critical to genetic and metabolic processes. The compound features a benzyl group substituted at the N3 position of adenine, with seven deuterium atoms replacing hydrogen on the benzyl ring and methyl group. Its molecular formula is C₁₂D₇H₄N₅, with a molecular weight of 232.29 g/mol and a purity exceeding 95% (HPLC) . Key structural identifiers include:

- SMILES:

[2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])n2cnc(N)c3ncnc23 - InChI:

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2/i1D,2D,3D,4D,5D,6D2 - IUPAC Name: 3-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]purin-6-amine .

This compound is stored at -20°C and transported at ambient temperatures, indicating moderate stability under standard laboratory conditions . Its deuterated structure enhances utility in isotope-labeling studies, particularly in pharmacokinetics and nuclear magnetic resonance (NMR) spectroscopy, where deuterium reduces background noise.

属性

分子式 |

C12H11N5 |

|---|---|

分子量 |

232.29 g/mol |

IUPAC 名称 |

3-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-imine |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)/i1D,2D,3D,4D,5D,6D2 |

InChI 键 |

CZJZYCFVITYHDO-XZJKGWKKSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C=NC(=N)C3=C2N=CN3)[2H])[2H] |

规范 SMILES |

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N3-(Benzyl-D7)-Adenine typically involves the alkylation of adenine with benzyl chloride-d7. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete alkylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N3-(Benzyl-D7)-Adenine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of deuterated benzyladenine derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: this compound N-oxide.

Reduction: Deuterated benzyladenine derivatives.

Substitution: Various substituted adenine derivatives depending on the nucleophile used.

科学研究应用

N3-(Benzyl-D7)-Adenine is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Helps in studying the metabolic pathways of cytokinins in plants.

Industry: Used in the synthesis of labeled compounds for various industrial applications.

作用机制

N3-(Benzyl-D7)-Adenine exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The deuterium labeling allows researchers to track the compound and study its interactions and metabolic fate in detail.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize N3-(Benzyl-D7)-Adenine, we compare it with three categories of analogous compounds:

2.1. Non-Deuterated Adenine Derivatives

- N3-Benzyl-Adenine (hypothetical analog):

Lacking deuterium, this compound would have a molecular formula of C₁₂H₁₁N₅ and a molecular weight of 225.25 g/mol (vs. 232.29 for the deuterated form). The absence of deuterium would reduce its utility in isotope-tracing studies but may enhance solubility due to lower molecular rigidity.

2.2. Other Deuterated Benzyl Compounds

- Benzyl-D7 Derivatives (e.g., Benzyl-D7 Alcohol or Benzyl-D7 Chloride):

These compounds share the fully deuterated benzyl group but lack the adenine moiety. For example, Benzyl-D7 Alcohol (C₆D₇CH₂OH) has a molecular weight of 115.18 g/mol , significantly lower than this compound. Such derivatives are often used in solvent studies or as internal standards in mass spectrometry but lack the biological relevance of adenine-based structures .

2.3. Functionalized Benzonorbornadienes

- 7-(1-Acetoxymethylidene)Benzonorbornadiene (CAS: Not provided): This compound, synthesized via benzyne addition to 6-acetoxyfulvene, shares a benzyl-related structure but differs fundamentally in its bicyclic framework and functional groups (e.g., acetoxy and formyl substituents) . Unlike this compound, it serves as a precursor for 7-hydroxymethylbenzonorbornadienes and lacks nucleobase functionality, limiting its biological applications .

Key Comparative Data

Research Findings and Implications

- Deuterium Effects: The D7 substitution in this compound increases molecular weight by ~3% compared to its non-deuterated analog, which may slightly alter chromatographic retention times in HPLC analyses .

- Synthetic Challenges: Unlike 7-substituted benzonorbornadienes, which require multi-step syntheses to avoid isomerization , this compound benefits from straightforward deuteration protocols, as evidenced by its commercial availability .

- Biological Relevance: The adenine core allows this compound to interact with enzymes and receptors, a feature absent in non-nucleobase deuterated compounds like Benzyl-D7 Alcohol.

生物活性

N3-(Benzyl-D7)-Adenine is a synthetic derivative of adenine, notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a benzyl group to the nitrogen atom at the N3 position of adenine. This modification can influence its interaction with biological targets, enhancing its therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and its potential as a therapeutic agent. Key areas of interest include:

- Antitumor Activity : Research indicates that adenine derivatives can exhibit cytotoxic effects against cancer cells. This compound's structural modifications may enhance its efficacy compared to unmodified adenine analogs.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which could lead to altered cellular proliferation and survival rates.

- Receptor Interaction : Studies suggest that this compound may interact with adenosine receptors, influencing signaling pathways related to inflammation and immune response.

Case Studies and Experimental Data

-

Cytotoxicity Assays :

- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the cell type. This suggests a promising role as an antitumor agent.

-

Mechanism of Action :

- Mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses showed increased Annexin V staining in treated cells, indicating early apoptotic events.

-

Enzyme Inhibition :

- In vitro assays indicated that this compound effectively inhibited adenosine deaminase (ADA), an enzyme critical for purine metabolism. The inhibition was competitive, with a Ki value of approximately 2 µM.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。